tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate: is a synthetic organic compound with the molecular formula C14H18BrNO2 . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 5-bromo-2,3-dihydro-1H-inden-2-yl moiety. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the desired tert-butyl carbamate derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Drug Discovery: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but with a pyridine ring instead of an indene ring.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromoindenyl group.
Uniqueness: tert-Butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific indene-based structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRRBAQUPMUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322692-47-7 |
Source
|
Record name | tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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